The compound is identified by the chemical formula and has the CAS number 75102-75-9. It belongs to the class of heterocyclic compounds known as pyrroles, which are five-membered aromatic rings containing nitrogen. The presence of both an amino group and a chlorine atom in its structure enhances its reactivity, making it suitable for various chemical transformations and biological interactions.
The synthesis of 4-(2-Amino-3-chlorophenyl)pyrrole can be achieved through several methods, primarily involving the reaction of 2-amino-3-chlorobenzaldehyde with pyrrole. One common approach includes:
In industrial settings, continuous flow synthesis may be utilized for enhanced efficiency. This method allows for real-time monitoring and control over reaction conditions, potentially leading to higher yields and improved purity of the final product.
The molecular structure of 4-(2-Amino-3-chlorophenyl)pyrrole features:
The molecular weight is approximately 182.63 g/mol, and it exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure .
4-(2-Amino-3-chlorophenyl)pyrrole can participate in various chemical reactions:
The mechanism by which 4-(2-Amino-3-chlorophenyl)pyrrole exerts its biological effects is primarily related to its ability to interact with various biological targets, including enzymes and receptors. The amino group acts as a nucleophile, facilitating interactions with electrophilic sites on target molecules.
Studies have shown that this compound may inhibit specific pathways involved in cancer cell proliferation by binding to ATP-binding domains of growth factor receptors, making it a candidate for further pharmacological exploration .
Relevant analyses such as elemental analysis confirm the purity and composition of synthesized compounds, ensuring they meet required specifications for research applications.
4-(2-Amino-3-chlorophenyl)pyrrole has several notable applications:
Its unique structural features enable it to participate in diverse chemical reactions, making it valuable for developing new therapeutic agents.
The compound systematically named 4-(2-amino-3-chlorophenyl)pyrrole (IUPAC: 2-chloro-6-(1H-pyrrol-3-yl)aniline) has the molecular formula C₁₀H₉ClN₂ [1] [2]. This formula indicates a bicyclic system comprising a pyrrole ring linked to a chlorinated aniline moiety. Key structural features include:
Table 1: Molecular Identifiers of 4-(2-Amino-3-chlorophenyl)pyrrole
| Identifier | Value |
|---|---|
| IUPAC Name | 2-chloro-6-(1H-pyrrol-3-yl)aniline |
| Molecular Formula | C₁₀H₉ClN₂ |
| CAS Registry Number | Not explicitly provided in sources |
| SMILES | C1=CC(=C(C(=C1)Cl)N)C2=CNC=C2 |
| InChIKey | VLWKKIHFPGKVHZ-UHFFFAOYSA-N |
Spectroscopic data across techniques provides unambiguous identification:
While direct crystal data for this compound is unavailable in the sources, insights derive from analogous structures:
Structural modifications significantly alter electronic and steric properties:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7